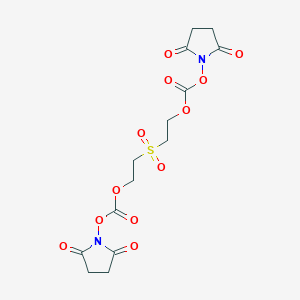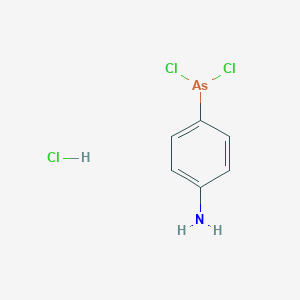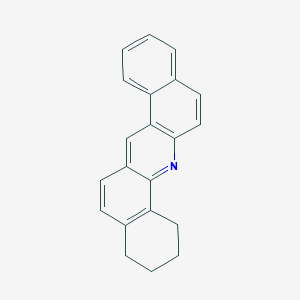
Natrium-(5-Sulfonatopentyl)methanthiosulfonat
Übersicht
Beschreibung
Sodium (5-Sulfonatopentyl)methanethiosulfonate is a chemical compound with the molecular formula C6H13O5S3Na and a molecular weight of 284.35 g/mol . It is commonly used in research, particularly in the fields of neurology and biochemistry, due to its ability to react specifically and rapidly with thiols to form mixed disulfides .
Wissenschaftliche Forschungsanwendungen
Sodium (5-Sulfonatopentyl)methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent to study thiol-disulfide exchange reactions.
Biology: Employed in the modification of proteins and peptides to study their structure and function.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Sodium (5-Sulfonatopentyl)methanethiosulfonate primarily targets thiols . Thiols are organic compounds that contain a sulfhydryl (-SH) group. They play a crucial role in various biological processes, including enzyme catalysis, protein structure, and cellular defense against oxidative stress .
Mode of Action
This compound specifically and rapidly reacts with thiols to form mixed disulfides . Disulfides are a type of covalent bond that can influence the structure and function of proteins. By forming mixed disulfides, Sodium (5-Sulfonatopentyl)methanethiosulfonate can alter the properties of its target proteins .
Biochemical Pathways
The compound is used to probe the structures of the ACh receptor channel , the GABA receptor channel , and lactose permease . These are all important proteins involved in neurotransmission and nutrient transport .
Result of Action
The formation of mixed disulfides can lead to changes in the structure and function of target proteins . This can have various molecular and cellular effects, depending on the specific proteins targeted and the context in which the reaction occurs .
Biochemische Analyse
Biochemical Properties
Sodium (5-Sulfonatopentyl)methanethiosulfonate is known for its ability to react with thiols, forming mixed disulfides . This property allows it to interact with various enzymes, proteins, and other biomolecules that contain thiol groups. The nature of these interactions is characterized by the formation of disulfide bonds, which can lead to changes in the structure and function of the interacting biomolecules .
Cellular Effects
The effects of Sodium (5-Sulfonatopentyl)methanethiosulfonate on cells are largely determined by its interactions with thiol-containing biomolecules. By forming mixed disulfides, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the particular biomolecules that are present in the cells.
Molecular Mechanism
At the molecular level, Sodium (5-Sulfonatopentyl)methanethiosulfonate exerts its effects through its interactions with thiol groups. These interactions can lead to the formation of disulfide bonds, resulting in changes in the structure and function of the interacting biomolecules . This can result in the inhibition or activation of enzymes, changes in gene expression, and other molecular effects .
Vorbereitungsmethoden
The synthesis of Sodium (5-Sulfonatopentyl)methanethiosulfonate typically involves the reaction of methanethiosulfonate with a sulfonated pentyl compound under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Sodium (5-Sulfonatopentyl)methanethiosulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol compounds.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Sodium (5-Sulfonatopentyl)methanethiosulfonate is unique due to its specific reactivity with thiols and its ability to form stable mixed disulfides. Similar compounds include:
- Sodium (2-Sulfonatoethyl)methanethiosulfonate
- Sodium (3-Sulfonatopropyl)methanethiosulfonate
- Sodium (4-Sulfonatobutyl)methanethiosulfonate
These compounds share similar chemical properties but differ in the length of the sulfonated alkyl chain, which can influence their reactivity and applications .
Eigenschaften
IUPAC Name |
sodium;5-methylsulfonylsulfanylpentane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5S3.Na/c1-13(7,8)12-5-3-2-4-6-14(9,10)11;/h2-6H2,1H3,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQAFCNPHSJCHZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NaO5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407995 | |
| Record name | Sodium (5-Sulfonatopentyl)methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385398-80-1 | |
| Record name | Sodium (5-Sulfonatopentyl)methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]](/img/structure/B14162.png)




![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)







